PHA-690509 is a potent and selective inhibitor of Cyclin-dependent kinase A (CDK A). [] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Inhibition of CDKs has emerged as a promising therapeutic strategy for various diseases, including cancer. [] PHA-690509 has been investigated for its potential in scientific research, particularly in understanding cellular processes and disease mechanisms.
PHA-690509 is a small molecule compound recognized for its inhibitory effects on cyclin-dependent kinase 2, an important enzyme in the regulation of the cell cycle. This compound has a molecular formula of C17H21N3O2S and a molecular weight of 331.43 g/mol. PHA-690509 has garnered attention in various fields of scientific research, particularly in cancer research, virology, and neuroscience due to its potential therapeutic applications .
PHA-690509 is classified as a cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are critical regulators of the cell cycle, and their dysregulation is often associated with cancer progression. The compound was identified through high-throughput screening methods aimed at discovering small molecules that can inhibit specific biological targets, particularly in the context of Zika virus infection and cancer cell proliferation .
The synthesis of PHA-690509 involves a multi-step process that begins with the formation of a thiazole ring, which is a key structural component of the compound. The synthetic route typically includes:
This synthetic approach allows for modifications that can enhance the pharmacological properties of PHA-690509.
The molecular structure of PHA-690509 features several notable components:
The structural data indicate that PHA-690509's design is optimized for interaction with cyclin-dependent kinases, particularly CDK2, which plays a pivotal role in cell cycle regulation .
PHA-690509 can undergo various chemical reactions that modify its functional groups:
These reactions are facilitated by common reagents and catalysts, allowing for further exploration of the compound's derivatives and their potential biological activities .
The primary mechanism of action for PHA-690509 involves inhibition of cyclin-dependent kinase 2. By binding to this kinase, PHA-690509 disrupts normal cell cycle progression, which can lead to reduced cancer cell proliferation and increased apoptosis (programmed cell death). Additionally, studies have shown that PHA-690509 exhibits antiviral properties by inhibiting Zika virus replication in human cells, indicating its dual role as both an anticancer agent and an antiviral compound .
PHA-690509 exhibits solubility in organic solvents commonly used in laboratory settings. Its stability under various pH conditions has been assessed, revealing that it retains efficacy across a range of environments conducive to biological activity.
PHA-690509 has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2